Cas no 1261229-78-0 (4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester)

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester is a fluorinated piperazine derivative with a bifunctional ester structure. The presence of tert-butyl and 4-fluorobenzyl ester groups enhances its stability and reactivity, making it suitable for selective synthetic applications. The fluorine substitution on the benzyl groups contributes to improved lipophilicity and potential bioactivity, which may be advantageous in medicinal chemistry and pharmaceutical intermediates. Its well-defined structure allows for precise modifications in drug discovery, particularly in the development of protease inhibitors or CNS-targeting compounds. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis.
4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester structure
1261229-78-0 structure
Product name:4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester
CAS No:1261229-78-0
MF:C24H28F2N2O4
Molecular Weight:446.486933708191
CID:2162516
PubChem ID:66520000

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester 化学的及び物理的性質

名前と識別子

    • 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester
    • 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate
    • 1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester
    • G63267
    • 1-TERT-BUTYL 3-(4-FLUOROPHENYL)METHYL 4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE-1,3-DICARBOXYLATE
    • DB-228851
    • AKOS015941264
    • 1261229-78-0
    • 1-O-tert-butyl 3-O-[(4-fluorophenyl)methyl] 4-[(4-fluorophenyl)methyl]piperazine-1,3-dicarboxylate
    • MDL: MFCD18380014
    • インチ: InChI=1S/C24H28F2N2O4/c1-24(2,3)32-23(30)28-13-12-27(14-17-4-8-19(25)9-5-17)21(15-28)22(29)31-16-18-6-10-20(26)11-7-18/h4-11,21H,12-16H2,1-3H3
    • InChIKey: KAHGUZKKAQZOIU-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCN(CC2=CC=C(C=C2)F)C(C1)C(=O)OCC3=CC=C(C=C3)F

計算された属性

  • 精确分子量: 446.20171370g/mol
  • 同位素质量: 446.20171370g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 626
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.1Ų
  • XLogP3: 4.1

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM301113-500mg
1-tert-butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate
1261229-78-0 95%
500mg
$225 2021-08-18
Fluorochem
089823-500mg
4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester
1261229-78-0
500mg
£229.00 2022-03-01
Ambeed
A821389-250mg
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate
1261229-78-0 95%
250mg
$183.0 2024-04-25
A2B Chem LLC
AA35651-250mg
1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester
1261229-78-0 95%
250mg
$147.00 2024-04-20
Ambeed
A821389-100mg
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate
1261229-78-0 95%
100mg
$108.0 2024-04-25
A2B Chem LLC
AA35651-100mg
1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester
1261229-78-0 95%
100mg
$87.00 2024-04-20
Ambeed
A821389-1g
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate
1261229-78-0 95%
1g
$491.0 2024-04-25
Chemenu
CM301113-500mg
1-tert-butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate
1261229-78-0 95%+
500mg
$225 2022-09-30
Alichem
A139001604-1g
1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate
1261229-78-0 95%
1g
$494.40 2023-09-03
1PlusChem
1P000S4J-250mg
1,3-Piperazinedicarboxylic acid, 4-[(4-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) 3-[(4-fluorophenyl)methyl] ester
1261229-78-0 95%
250mg
$202.00 2024-07-09

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester 関連文献

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) esterに関する追加情報

4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester

The compound with CAS No. 1261229-78-0, known as 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of piperazine derivatives, which are widely studied due to their structural versatility and biological activity. The presence of fluorine atoms in the benzyl groups introduces unique electronic properties, making this compound a valuable subject for exploration in drug discovery, material science, and advanced chemical synthesis.

Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like this one. The synthesis of 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester involves a series of carefully designed reactions, including nucleophilic substitutions, esterifications, and coupling reactions. These methods not only highlight the importance of stereochemistry but also underscore the need for rigorous optimization to achieve high yields and purity. The compound's structure is particularly notable for its piperazine ring, which serves as a central scaffold for attaching various functional groups.

One of the most promising applications of this compound lies in its potential as a drug delivery vehicle. The piperazine backbone is known for its ability to form stable complexes with metal ions, making it an attractive candidate for designing drug delivery systems. Additionally, the fluorinated benzyl groups enhance the molecule's lipophilicity, which is crucial for improving drug bioavailability. Recent studies have demonstrated that such fluorinated piperazine derivatives can effectively encapsulate hydrophobic drugs, ensuring controlled release and targeted delivery.

Another area where this compound has shown remarkable potential is in bioimaging applications. The fluorine atoms in the benzyl groups can act as contrast agents in magnetic resonance imaging (MRI), enabling researchers to visualize biological processes with unprecedented clarity. Furthermore, the ester groups on the piperazine ring can be modified to conjugate with various imaging probes or therapeutic agents, opening new avenues for multimodal imaging and therapy.

The structural complexity of 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester also makes it an ideal candidate for studying supramolecular chemistry. By exploiting the hydrogen bonding and π–π interactions inherent in its structure, scientists can design self-assembling systems with tailored properties. These systems have applications ranging from catalysis to the creation of novel materials with hierarchical architectures.

In terms of pharmacological activity, this compound exhibits interesting behavior in preclinical studies. Its ability to modulate ion channels and receptors makes it a valuable tool for investigating cellular signaling pathways. Recent research has focused on its potential as an anticonvulsant agent, where it has shown promise in reducing seizure activity without significant side effects. These findings highlight the importance of further clinical evaluation to determine its therapeutic potential.

The synthesis and characterization of 4-(4-Fluoro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-(4-fluoro-benzyl) ester also contribute to our understanding of green chemistry principles. By optimizing reaction conditions and minimizing waste generation during its synthesis, researchers are paving the way for more sustainable chemical practices. This aligns with global efforts to develop environmentally friendly methods for producing complex molecules.

In conclusion, CAS No. 1261229-78-0 represents a cutting-edge compound with multifaceted applications across diverse scientific domains. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future innovations. As research continues to uncover its full potential, this compound will undoubtedly play a pivotal role in shaping new frontiers in chemistry and beyond.

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